N-cyclohexyl-6-(4-fluorophenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-cyclohexyl-6-(4-fluorophenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorophenyl group, and a dimethylimidazo[2,1-b][1,3]thiazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-(4-fluorophenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the cyclohexyl and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-(4-fluorophenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-cyclohexyl-6-(4-fluorophenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-(4-fluorophenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-6-(4-chlorophenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- N-cyclohexyl-6-(4-bromophenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- N-cyclohexyl-6-(4-methylphenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Uniqueness
N-cyclohexyl-6-(4-fluorophenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H22FN3OS |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-(4-fluorophenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H22FN3OS/c1-13-18(19(25)23(2)16-6-4-3-5-7-16)26-20-22-17(12-24(13)20)14-8-10-15(21)11-9-14/h8-12,16H,3-7H2,1-2H3 |
InChI Key |
WNVOUROQSOHOFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N(C)C4CCCCC4 |
Origin of Product |
United States |
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